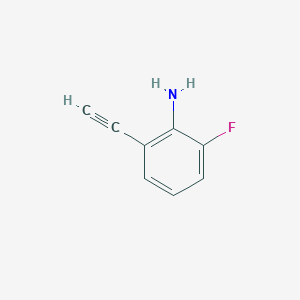
2-ethynyl-6-fluoroaniline
Übersicht
Beschreibung
2-Ethynyl-6-fluoroaniline (2-EFA) is a versatile and important chemical compound that has been studied extensively in recent years. It is a member of the aniline family and is composed of a carbon-carbon triple bond, a nitrogen atom, and a fluorine atom. 2-EFA has a wide range of applications in organic synthesis, medicinal chemistry, and drug development.
Wissenschaftliche Forschungsanwendungen
Enhanced Fluorescence Quenching and Mercury Ion Sensing :
- Zhang et al. (2015) demonstrated the use of ethynyl in enhancing fluorescence quenching based on photoinduced electron transfer (PET). This finding was applied to construct sensitive sensors for mercury ions and cysteine, showcasing the potential of ethynyl compounds in biosensing technologies (Zhang et al., 2015).
Synthesis of Antitumor Compounds :
- McCarroll et al. (2007) explored the synthesis of antitumor compounds using 2-iodoaniline and 5-fluoro-2-iodoaniline. This process involved the incorporation of ethynyl groups, leading to compounds with selective inhibition of cancer cell lines. This research highlights the role of ethynyl and fluoroaniline derivatives in developing novel antitumor agents (McCarroll et al., 2007).
Development of Novel Antimetabolites :
- Sukeda et al. (2003) reported a radical method for introducing ethynyl groups in the synthesis of novel antimetabolites. This methodology was crucial in the development of 2'-deoxy-2'-C-ethynyluridine and -cytidine, indicating the significance of ethynyl groups in creating new drugs (Sukeda et al., 2003).
Radioligand Development for Brain Imaging :
- Siméon et al. (2012) synthesized a compound for imaging metabotropic glutamate receptors in the brain using PET imaging. This study exemplifies the application of ethynyl-modified compounds in neuroimaging and diagnostic research (Siméon et al., 2012).
Improving Photophysical Properties for Solvatochromic Probes :
- Tigreros et al. (2014) investigated the impact of π-conjugated linkers, including ethynyl, on the solvatochromic properties of certain dyes. This research is significant for the development of highly responsive solvatochromic probes (Tigreros et al., 2014).
Synthesis of Carbocyclic Nucleoside Analogs for Antiviral Evaluation :
- Alexandre et al. (2018) synthesized carbocyclic derivatives of MK-8591, a nucleoside analog, and evaluated their antiviral activity. This study demonstrates the application of ethynyl groups in enhancing the efficacy of nucleoside analogs for antiviral therapies (Alexandre et al., 2018).
DNA Labeling and Flow Cytometry in Plant Nuclei :
- Wear et al. (2016) used an ethynyl-modified nucleoside analog, EdU, for DNA labeling in plant cells, facilitating the analysis of cell cycle phases through flow cytometry. This research underlines the utility of ethynyl compounds in advanced cellular biology studies (Wear et al., 2016).
Fluorescent Imaging Strategies Using Propargylated Nucleosides :
- Venkatesham et al. (2019) developed propargylated purine deoxynucleosides for selective imaging of virus replication, particularly HIV. This innovation represents the integration of ethynyl derivatives in diagnostic imaging and virology (Venkatesham et al., 2019).
Metabonomic Assessment of Toxicity in Earthworms :
- Bundy et al. (2002) used a fluoroaniline derivative in a metabonomic study to assess toxicity in earthworms. This research contributes to our understanding of the environmental impact of fluoroaniline compounds (Bundy et al., 2002).
Eigenschaften
IUPAC Name |
2-ethynyl-6-fluoroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN/c1-2-6-4-3-5-7(9)8(6)10/h1,3-5H,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVYEBSUEOWZFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C(=CC=C1)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethynyl-6-fluoroaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![ethyl [1,3]oxazolo[4,5-c]pyridine-2-carboxylate](/img/structure/B6600173.png)



methanone](/img/structure/B6600216.png)

methanone](/img/structure/B6600228.png)



![N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]prop-2-enamide](/img/structure/B6600261.png)
![N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]prop-2-enamide](/img/structure/B6600268.png)